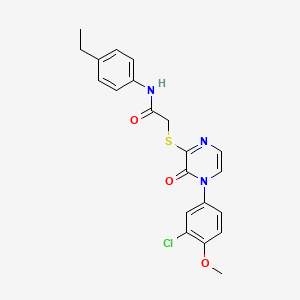
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide, is a complex organic molecule that may be related to various acetamide derivatives synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized for their anticancer properties, as seen in the first paper .
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis methods, where different substituents are added to the acetamide backbone to yield novel derivatives. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has been reported, which involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . These methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using various analytical techniques. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic space group with specific unit-cell parameters . Similar techniques could elucidate the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their functional groups. The presence of a thiol group, as in the compound mentioned in the first paper, suggests potential for redox reactions and the formation of disulfides . The chloro and methoxy substituents may also participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their substituents. For example, the thermal stability of such compounds can be assessed using thermogravimetric analysis and differential thermal analysis, as was done for 2-Phenyl-N-(pyrazin-2-yl)acetamide . The solubility, melting point, and other physical properties would need to be determined experimentally for the compound .
Relevant Case Studies
The anticancer properties of acetamide derivatives have been studied, with some compounds showing cytotoxicity against various human leukemic cell lines. For instance, a compound with a similar structure to the one was highly cytotoxic on PANC-1 and HepG2 cell lines . These case studies highlight the potential therapeutic applications of such compounds.
Aplicaciones Científicas De Investigación
Herbicide Efficacy and Environmental Impact
Chloroacetamide derivatives, including compounds like alachlor and metolachlor, have been extensively studied for their use as selective herbicides. These chemicals are utilized to control annual grasses and many broad-leaved weeds in various crops, demonstrating the potential agricultural applications of similar compounds. The environmental transformation, adsorption, and efficacy of these herbicides in soil and aquatic systems have also been a significant research focus, providing insights into the environmental behavior of chloroacetamide herbicides (Weisshaar & Böger, 1989); (Peter & Weber, 1985).
Metabolic Pathways and Toxicology
Research has explored the metabolism of chloroacetamide herbicides, such as alachlor and acetochlor, in human and rat liver microsomes. These studies illuminate the metabolic pathways involved and help assess the toxicological risks associated with exposure to chloroacetamide herbicides. Understanding the metabolism of such compounds can inform safety guidelines and regulatory policies for their use (Coleman et al., 2000).
Chemical Synthesis and Reactivity
The synthesis and chemical reactivity of compounds containing acetamide groups, similar to the one , have been subjects of research, focusing on their potential applications in drug development and materials science. Studies on novel synthesis methods and the reactivity of these compounds towards various reagents contribute to the development of new pharmaceuticals and materials (Farouk, Ibrahim, & El-Gohary, 2021).
Antimicrobial and Antifungal Activities
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies aim to discover new therapeutic agents by exploring the biological activities of novel synthetic compounds, potentially leading to the development of new antibiotics or antifungal medications (Debnath & Ganguly, 2015).
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-14-4-6-15(7-5-14)24-19(26)13-29-20-21(27)25(11-10-23-20)16-8-9-18(28-2)17(22)12-16/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAMCNAYUIZDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

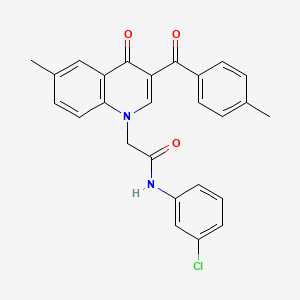
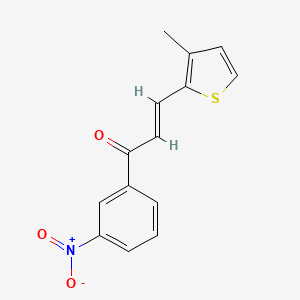
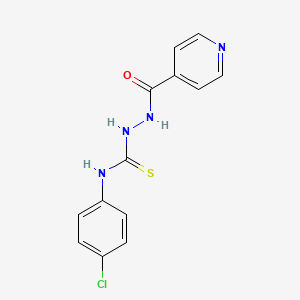
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)
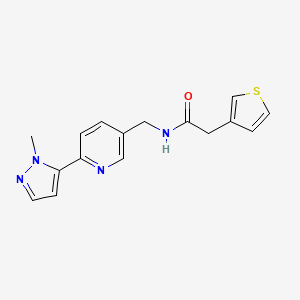
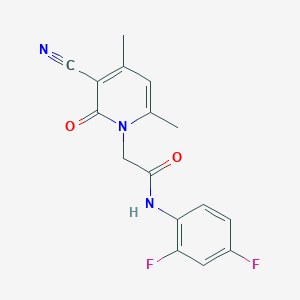
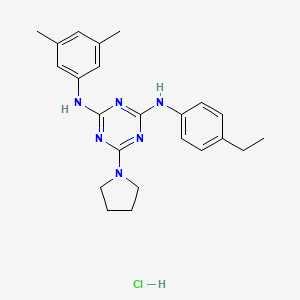
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)
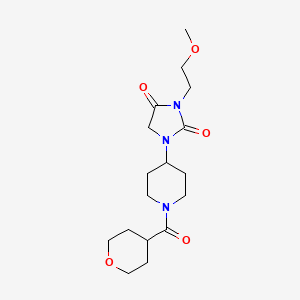
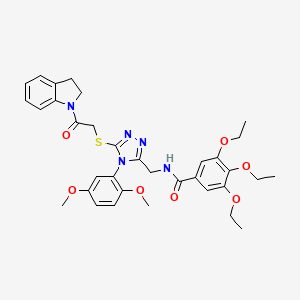
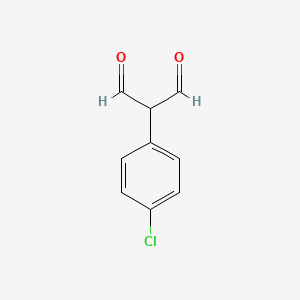


![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)